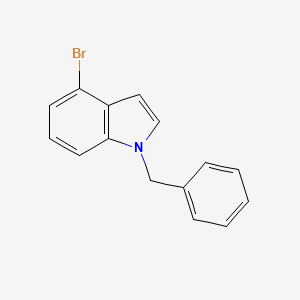

1-Benzyl-4-bromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDUFSIMDYGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621837 | |

| Record name | 1-Benzyl-4-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481630-48-2 | |

| Record name | 1-Benzyl-4-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Bromo 1h Indole and Its Derivatives

N-Benzylation Strategies for Indole (B1671886) Scaffolds

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the indole ring is a common transformation in the synthesis of various biologically active compounds. Several strategies have been developed to achieve this, ranging from classical direct alkylation to more modern metal-free approaches.

A widely used and classical method for N-benzylation involves the reaction of an indole with a benzyl halide, such as benzyl bromide or benzyl chloride. nih.gov This reaction is typically performed under basic conditions to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and facilitating the SN2 reaction with the benzyl halide. nih.gov

The choice of base and solvent plays a critical role in the efficiency and selectivity of the N-alkylation reaction. Strong bases like sodium hydride (NaH) are frequently used to ensure complete deprotonation of the indole nitrogen. bohrium.com The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), which effectively solvates the resulting indole anion. bohrium.combeilstein-journals.org For instance, indole-3-carbaldehyde can be alkylated with substituted benzyl bromides in DMF using NaH as the base. bohrium.com Similarly, potassium carbonate (K₂CO₃) is another effective base, often used in DMF at elevated temperatures. beilstein-journals.org A specific protocol for the N-benzylation of indole-3-carbaldehyde involves using K₂CO₃ in DMF at 90 °C for 6 hours. beilstein-journals.org Potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is also a viable option for this transformation. researchgate.net While classical conditions often provide good yields, they come with challenges such as the use of toxic reagents and the potential for competing C-alkylation, although N-alkylation is generally favored in highly ionizing solvents. researchgate.netua.esrsc.org

| Indole Substrate | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole-3-carbaldehyde | Substituted Benzyl Bromide | NaH | DMF | Room Temperature | Not specified | bohrium.com |

| Indole-3-carbaldehyde | Benzyl Bromide | K₂CO₃ | DMF | 90 °C | Not specified | beilstein-journals.org |

| Indole | Benzyl Bromide | KOH | DMSO | Room Temperature | High | researchgate.net |

| 2,3-Dimethylindole | Benzyl Bromide | NaH | DMF | 80 °C | 91% | ua.es |

| 5-Bromoindole (B119039) | Dibenzyl Carbonate | DABCO (catalytic) | DMA | 135 °C | Good | nih.govnih.gov |

The efficiency of N-benzylation can be influenced by the nature of substituents present on the indole ring. Indoles bearing electron-withdrawing groups, such as a bromo substituent, are known to undergo N-alkylation. For example, 5-bromoindole can be effectively N-benzylated using dibenzyl carbonate in the presence of a catalytic amount of a base. nih.govnih.gov The N-alkylation of 4-bromoindole (B15604) has also been demonstrated in a one-pot procedure using cesium carbonate as the base. acs.org The presence of various functional groups, including halogens, is generally well-tolerated in N-alkylation reactions. organic-chemistry.org Studies on the N-alkylation of a wide range of substituted indoles have shown that both electron-donating and electron-withdrawing groups at various positions can be compatible with the reaction, leading to the desired N-benzylated products in moderate to excellent yields. organic-chemistry.org For instance, indoles with substituents at the C5 or C6 positions have been successfully N-allylated, a similar reaction, with good to excellent yields. organic-chemistry.org The presence of a substituent at the C3 position, such as a methyl group, does not hinder the N-alkylation and can lead to excellent yields of the N-alkylated product. organic-chemistry.org

| Substituted Indole | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| 4-Bromoindole | Base-catalyzed addition to a preformed α-iminoketone | Successful N-1 addition (64% yield) | acs.org |

| 5-Bromoindole | Dibenzyl carbonate, cat. DABCO, DMA, 135 °C | Good yield of N-benzyl-5-bromoindole | nih.govnih.gov |

| Indoles with various C5/C6 substituents | [Pd(C₃H₅)Cl]₂, ligand, Cs₂CO₃, CH₂Cl₂ | Good to excellent yields (up to 95%) and enantioselectivities for N-allylation | organic-chemistry.org |

| 3-Methylindole | Chiral phosphoric acid catalyzed reaction with isoquinoline | Excellent yield (98%) for N-alkylation | organic-chemistry.org |

In line with the principles of green chemistry, there is growing interest in developing metal-free methods for N-alkylation. These approaches avoid the use of potentially toxic and expensive transition metal catalysts. One such strategy involves the reductive N-alkylation of indoles with aldehydes, which can be generated from the corresponding benzyl alcohols. A simple, metal-free method utilizes aldehydes as the alkylating agent with an inexpensive silane (B1218182) like triethylsilane (Et₃SiH) as the reductant. acs.org This method is applicable to a wide variety of substituted indoles and both aromatic and aliphatic aldehydes. acs.org Another reported metal-free, one-pot procedure for the selective N-alkylation of unprotected indoles employs alcohols directly, activated by tosyl chloride (TsCl). chemrxiv.org While direct, metal-free N-benzylation using benzyl alcohol itself is not as extensively reported as C3-benzylation, these alternative metal-free strategies provide viable pathways to N-benzylated indoles. bohrium.commdpi.com

Direct N-Alkylation with Benzyl Halides

Regioselective Bromination of Indole Systems

The introduction of a bromine atom onto the indole ring is a key step in the synthesis of bromo-substituted indole derivatives. The challenge lies in controlling the position of bromination, as the indole ring has multiple reactive sites.

The C-4 position of indole is one of the least intrinsically reactive sites for electrophilic substitution, making its selective functionalization a significant synthetic challenge. Direct bromination of indole typically favors the C-3 position due to its higher nucleophilicity. Therefore, achieving regioselective bromination at the C-4 position often requires specific strategies. One approach involves the use of directing groups that can guide the electrophilic bromine to the desired position. Another strategy relies on the careful choice of brominating agents and reaction conditions. For example, the use of N-bromosuccinimide (NBS) with silica (B1680970) gel in carbon tetrachloride has been shown to afford regioselective bromination. Theoretical and experimental studies have been conducted to understand the factors governing the positional selectivity in the electrophilic aromatic bromination of various aromatic systems, which can be applied to indole derivatives. The synthesis of compounds like methyl 4-bromo-1H-indole-3-carboxylate demonstrates that C-4 bromination is achievable, even in the presence of other substituents.

Bromination at Other Indole Positions (e.g., C-2, C-3) and Comparative Analysis

To appreciate the challenge and elegance of C-4 selective bromination, it is essential to compare it with the more common bromination reactions that occur at the C-2 and C-3 positions of the indole ring.

For indoles that are unprotected at the nitrogen (N-H indoles), direct bromination with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) overwhelmingly favors substitution at the C-3 position. fiveable.meresearchgate.net The C-3 position is the most common site for electrophilic attack on the indole ring. bridgew.edu If the C-3 position is already substituted, electrophilic attack then typically occurs at the C-2 position. researchgate.net For example, the bromination of 2,3-dialkylindoles can yield the corresponding 3-bromoindolenine. cdnsciencepub.com

The high reactivity of the C-3 position is a direct consequence of the electronic structure of the indole ring. The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole (B145914) ring, creating a high electron density, which is most pronounced at the C-3 position. researchgate.net This makes it the most nucleophilic carbon and thus the most susceptible to attack by electrophiles like Br⁺.

The directing effects can be summarized as follows:

Electronic Effects : The order of reactivity for electrophilic substitution on an unprotected indole is generally C-3 > C-2 > C-5 > C-6 > C-4 > C-7. The N-benzyl group moderates this reactivity but the fundamental preference for the pyrrole ring remains.

Steric Effects : The N-benzyl group introduces significant steric bulk around the nitrogen atom, which can sterically hinder the approach of the brominating agent to the C-2 and C-7 positions, further influencing the regiochemical outcome. nih.gov

| Position | Reactivity Driver | Typical Conditions | Common Product | Reference |

|---|---|---|---|---|

| C-3 | Highest electron density; most electronically favored position. | Unprotected N-H indole, NBS or Br₂ in various solvents. | 3-Bromoindole | researchgate.net |

| C-2 | Second most electronically favored position; becomes primary site if C-3 is blocked. | 3-Substituted indole, NBS or Br₂. | 2-Bromo-3-substituted-indole | acs.orgresearchgate.net |

| C-4 | Less electronically favored; requires N-protection to deactivate the pyrrole ring and careful condition optimization. | N-Protected indole (e.g., N-benzyl), NBS, low temperature. | 4-Bromo-N-protected-indole |

Multi-step Synthetic Sequences for Accessing 1-Benzyl-4-bromo-1H-indole

The synthesis of this compound is achieved through a multi-step process that strategically combines the necessary benzylation and bromination reactions. The order of these steps can be varied, each with its own advantages and challenges.

Sequential Functionalization Approaches (e.g., Benzylation followed by Bromination, or vice versa)

There are two primary retrosynthetic pathways to the target compound:

Sequence A: Benzylation followed by Bromination

This is often the more direct approach.

N-Benzylation of Indole : The synthesis begins with commercially available 1H-indole. The indole nitrogen is deprotonated with a suitable base (e.g., sodium hydride) and then alkylated with benzyl bromide or benzyl chloride to yield 1-benzyl-1H-indole.

C-4 Bromination : The resulting 1-benzyl-1H-indole is then subjected to selective bromination using NBS under optimized conditions (e.g., in DMF at low temperature), as detailed in section 2.2.1, to yield this compound. This sequence is logical as N-protection is a prerequisite for achieving C-4 selectivity. acs.orgnih.gov

Sequence B: Bromination followed by Benzylation

This approach involves introducing the bromine atom before the benzyl group.

Synthesis of 4-Bromo-1H-indole : This intermediate is not as readily available and typically requires a more complex synthesis, such as a Fischer or Bartoli indole synthesis from a pre-brominated precursor like a bromo-substituted aniline (B41778) or nitroarene. rsc.orgrsc.org

N-Benzylation of 4-Bromo-1H-indole : Once 4-bromo-1H-indole is obtained, it can be N-benzylated using standard conditions (base and a benzyl halide) to afford the final product.

| Approach | Sequence Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Benzylation first | 1. Indole → 1-Benzyl-1H-indole 2. 1-Benzyl-1H-indole → this compound | Uses readily available starting materials. More direct for achieving the target substitution pattern. | Requires careful control of the bromination step to ensure C-4 selectivity. | nih.gov |

| Bromination first | 1. Precursor → 4-Bromo-1H-indole 2. 4-Bromo-1H-indole → this compound | Avoids the challenge of regioselective bromination on the benzyl-indole intermediate. | The starting material, 4-bromo-1H-indole, is not commercially common and requires a dedicated multi-step synthesis. | rsc.org |

One-Pot Synthetic Strategies for Substituted Indoles

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of substituted indoles.

One such method involves a three-component coupling reaction using a substituted or unsubstituted benzaldehyde, an N-alkylaniline, and an indole or N-alkylindole, catalyzed by Yb(OTf)3-SiO2. chapman.edu This approach provides an efficient and economical route to 3-substituted indoles. chapman.edu Another strategy utilizes readily available o-bromobenzylketones and primary amines or anilines. rsc.org This two-step, one-pot protocol involves a titanium-mediated imine formation followed by a copper-catalyzed intramolecular N-arylation to construct the indole ring system in good to excellent yields. rsc.org This method is notable for its tolerance of a wide range of functional groups and its ability to produce N-alkyl, N-aryl, and N-unsubstituted indoles without the need for isolating intermediates. rsc.org

A palladium-catalyzed one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives has also been reported. acs.org This method involves the treatment of the starting material with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, followed by an exchange with ethylene (B1197577) as a hydrogen acceptor to afford a variety of 3-substituted indoles in high yields. acs.org

Furthermore, a straightforward and highly effective protocol for synthesizing new 3-substituted indole derivatives has been described through a multicomponent reaction of indole, acetylacetone, and active aldehyde derivatives in ethanol. researchgate.net

| One-Pot Strategy | Starting Materials | Catalyst/Reagents | Key Features |

| Three-component coupling | Benzaldehyde, N-alkylaniline, Indole | Yb(OTf)3-SiO2 | Economical and efficient. chapman.edu |

| Imine formation/N-arylation | o-Bromobenzylketones, Primary amines | Ti(IV) alkoxide, Cu catalyst | Tolerates a wide range of functional groups. rsc.org |

| Reductive cyclization | 2-(2-Nitro-1-phenylethyl)cyclohexanone derivatives | Pd/C, H2, Ethylene | High yields of 3-substituted indoles. acs.org |

| Multicomponent reaction | Indole, Acetylacetone, Aldehyde derivatives | Ethanol | Straightforward and effective. researchgate.net |

Advanced and Scalable Synthetic Approaches

For the practical application of indole derivatives in various fields, the development of advanced and scalable synthetic routes is crucial.

The large-scale synthesis of indole analogues requires robust and reproducible methods. While a specific kilogram-scale synthesis for this compound is not detailed in the provided information, the principles for such a synthesis can be inferred from scalable routes to related compounds. For instance, a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been established, highlighting the importance of selecting appropriate starting materials to avoid regioisomer formation and employing selective reactions like debromination. thieme-connect.de The development of a scalable synthetic route to a key intermediate for the drug Lenacapavir, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, from an inexpensive starting material demonstrates the feasibility of multi-step sequences that are optimized for large-scale production. acs.org These examples underscore the necessity of process optimization and the use of readily available, cost-effective reagents for industrial-scale synthesis.

Carbonylative cyclization represents a powerful tool for the construction of the indole core and its fused derivatives. This method involves the introduction of a carbonyl group (CO) during the cyclization process, often catalyzed by transition metals like palladium.

Several palladium-catalyzed carbonylative cyclization reactions have been reported for the synthesis of various indole-containing scaffolds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, 2-(2-bromophenyl)-1H-indoles can undergo carbonylative cyclization to form 6H-isoindolo[2,1-a]indol-6-ones using a Pd(OAc)2/BuPAd2 catalyst system under a low pressure of carbon monoxide. beilstein-journals.org In a different approach, a palladium-catalyzed domino carbonylative cyclization of alkene-tethered indole derivatives with alkyne-tethered nucleophiles has been developed, providing a direct route to complex heterocyclic systems. researchgate.net This reaction utilizes benzene-1,3,5-triyl triformate (TFBen) as a solid CO source, simplifying the handling of gaseous reagents. researchgate.net

The synthesis of indol-2-acetic esters has been achieved through a Pd(II)-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. beilstein-journals.org Additionally, a palladium-catalyzed aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals with various amines has been reported, using molybdenum hexacarbonyl (Mo(CO)6) as a solid CO source, to produce glycosides fused to pyridinones in high yields. acs.org This reaction was successfully scaled up to the millimole scale, indicating its potential for larger-scale applications. acs.org

The choice of catalyst, ligand, and carbon monoxide source is critical for the success of these reactions, influencing both the yield and the selectivity of the cyclization. beilstein-journals.orgacs.org

| Carbonylative Cyclization Approach | Substrate | Catalyst/CO Source | Product |

| Intramolecular Cyclization | 2-(2-Bromophenyl)-1H-indoles | Pd(OAc)2/BuPAd2, CO gas | 6H-Isoindolo[2,1-a]indol-6-ones beilstein-journals.org |

| Domino Cyclization | Alkene-tethered indoles and alkyne-tethered nucleophiles | Pd(TFA)2, TFBen | Indolo[2,1-a]isoquinoline derivatives researchgate.net |

| Carbonylation of Ynols | 1-(2-Aminoaryl)-2-yn-1-ols | Pd(II) catalyst | Indol-2-acetic esters beilstein-journals.org |

| Aminocarbonylative Cyclization | 1-Alkynyl-2-iodo-d-glucals | Pd catalyst, Mo(CO)6 | Glycosides fused to pyridinones acs.org |

Reactivity and Mechanistic Investigations of 1 Benzyl 4 Bromo 1h Indole

Reactivity Profile of the Bromine Atom at C-4

The bromine atom at the C-4 position of the indole (B1671886) ring is a key functional group that enables a variety of synthetic transformations. Its reactivity is central to the utility of 1-Benzyl-4-bromo-1H-indole as a building block in the synthesis of more complex molecules.

The carbon-bromine bond at the C-4 position is amenable to participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds. The N-benzyl group provides stability and influences the electronic properties of the indole ring, which in turn affects the efficiency of these coupling processes.

For instance, the related compound, N-benzyl-4-bromo-7-azaindole, has been shown to undergo successful Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. nih.govbeilstein-journals.org In a typical Suzuki-Miyaura coupling, the bromine atom is replaced by an aryl or vinyl group from an organoboron reagent in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with an amine.

Detailed research findings on the cross-coupling reactions of a similar substrate, N-benzyl-4-bromo-7-azaindole, are presented below:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of N-Benzyl-4-bromo-7-azaindole

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzamide (B126) | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | nih.gov |

| Phenylmethanamine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | nih.gov |

This table is illustrative of the types of cross-coupling reactions possible for bromoindoles and is based on data for the analogous N-benzyl-4-bromo-7-azaindole.

The bromine atom at C-4 can undergo halogen-metal exchange, most commonly a lithium-bromide exchange, upon treatment with a strong organolithium reagent like n-butyllithium or tert-butyllithium. This reaction generates a highly reactive 4-lithioindole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-4 position. The rates of these exchange reactions are generally faster for heavier halogens, following the trend I > Br > Cl. princeton.edu

The functionalization of 2-bromo-N-benzyl indole via lithium-bromide exchange has been demonstrated, where the resulting organolithium intermediate reacts with ketones and aldehydes to yield 2-functionalized derivatives. researchgate.net A similar reactivity is expected for the 4-bromo isomer, providing a pathway to C-4 substituted indoles. The choice of solvent can be critical, as solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can influence the outcome of competing reactions such as nucleophilic addition. researchgate.net

While nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides unless activated by strong electron-withdrawing groups, the indole nucleus itself can influence this reactivity. masterorganicchemistry.com In some cases, particularly with highly activated systems or under specific reaction conditions, direct displacement of the bromine by a nucleophile may occur. The reactivity of 4-bromo-1H-indole has been shown to be analogous to that of indole in certain nucleophilic aromatic substitution reactions. xmu.edu.cn

However, SNAr reactions on unactivated aryl halides often proceed through a benzyne (B1209423) mechanism, which involves elimination of HBr to form a highly reactive aryne intermediate, followed by nucleophilic addition. masterorganicchemistry.com This pathway can lead to a mixture of products where the incoming nucleophile attaches to either the C-4 or C-5 position.

Reactivity of the Indole Nucleus in the Presence of C-4 Bromine

The bromine atom at C-4 exerts a significant electronic influence on the indole ring, which in turn modulates its reactivity in various reactions.

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The most electron-rich position and the typical site of electrophilic attack is C-3. However, the presence of substituents on the ring can alter this regioselectivity. The bromine atom at C-4 is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director due to its lone pairs. This can lead to substitution at other positions of the indole nucleus. For example, in 4-bromo-1-methyl-1H-indole-3-carbaldehyde, the bromine at C-4 directs nitration to the C-6 position.

Table 2: Regioselectivity in Electrophilic Substitution of Substituted Indoles

| Substrate | Reaction | Reagents/Conditions | Product | Yield (%) | Regioselectivity Notes | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | Nitration | HNO₃, H₂SO₄, 80°C | 6-Nitro-4-bromo-1-methyl-1H-indole-3-carbaldehyde | 48 | Bromine at C-4 directs nitration to C-6. |

This table illustrates the directing effect of a C-4 bromo substituent in a related indole system.

While the indole ring itself is not typically susceptible to nucleophilic addition, the presence of the N-benzyl group can influence reactions at adjacent positions. More significantly, if the indole nucleus is modified to contain an electrophilic center, such as a carbonyl group, the electronic effect of the C-4 bromine can play a role. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of such a group, potentially facilitating nucleophilic attack.

For example, in the synthesis of the analgesic tapentadol, a benzyl (B1604629) group on a related amine intermediate was found to be crucial for directing the stereoselectivity of a nucleophilic addition to a ketone. google.comnih.gov While not a direct reaction on the indole nucleus of this compound, this illustrates the potential for N-benzyl groups to influence the stereochemical outcome of reactions at nearby centers.

Mechanistic Elucidation of Transformation Reactions

Mechanisms of Palladium-Catalyzed C-N and C-O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the C4 position of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its etherification counterpart. organic-chemistry.orgacs.org These transformations are fundamental in synthetic chemistry for constructing complex molecules from readily available aryl halides. mdpi.comresearchgate.net The underlying mechanism for both processes is generally accepted to proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. organic-chemistry.org

The catalytic cycle for the Buchwald-Hartwig reaction, as it applies to this compound, can be described by the following key steps:

Activation of the Precatalyst: The reaction typically starts with a stable palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.orgnih.gov In the case of a Pd(II) precatalyst, it is first reduced in situ to the active Pd(0) species. This active catalyst is stabilized by a phosphine (B1218219) ligand.

Oxidative Addition: The active L-Pd(0) complex (where L is the ligand) reacts with this compound. The palladium atom inserts into the carbon-bromine (C-Br) bond, a process known as oxidative addition. This step results in the formation of a square planar Pd(II) intermediate, L-Pd(II)(4-indolyl)(Br). organic-chemistry.org

Ligand Exchange and Association: The nucleophile (an amine for C-N coupling or an alcohol/phenol (B47542) for C-O coupling) coordinates to the Pd(II) center. In the presence of a base, the coordinated nucleophile is deprotonated to form a more nucleophilic amido or alkoxo species. This leads to the formation of a palladium-amido or palladium-alkoxo complex.

Reductive Elimination: This is the final and product-forming step. The newly formed C-N or C-O bond is created as the arylated product is eliminated from the palladium coordination sphere. This reductive elimination step regenerates the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.orgorganic-chemistry.org

The choice of ligand, base, and solvent is critical for the success of these reactions. For substrates similar to this compound, such as N-substituted 4-bromo-7-azaindoles, specific conditions have been optimized. beilstein-journals.orgnih.gov The bulky, electron-rich phosphine ligand Xantphos is often employed as it facilitates both the oxidative addition and the final reductive elimination steps. beilstein-journals.org Research on the coupling of 1-benzyl-4-bromo-7-azaindole with benzamide (for C-N bond formation) and phenol (for C-O bond formation) has provided valuable insights into optimal reaction conditions. beilstein-journals.org

Table 1: Optimized Conditions for Palladium-Catalyzed Coupling of a 1-Benzyl-4-bromo Heterocycle

| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (mmol) | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|---|

| C-N Amidation | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 °C | 4-Amidated Product | beilstein-journals.org |

| C-O Etherification | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2.0) | Dioxane | 110 °C | 4-Phenoxy Product | beilstein-journals.org |

The data indicates that while the core catalytic system (Pd(OAc)₂/Xantphos) is effective for both transformations, the choice of base can be crucial; cesium carbonate (Cs₂CO₃) is preferred for the amidation, whereas potassium carbonate (K₂CO₃) is optimal for the etherification with phenols. beilstein-journals.org

Mechanistic Insights into Inhibitory Effects in Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions are powerful, their efficiency can be hampered by inhibitory effects, particularly when using heteroaromatic substrates like indoles. nih.gov For this compound, potential deactivation pathways for the palladium catalyst must be considered.

The primary source of inhibition with indole-containing substrates is often the coordination of the nitrogen lone pair to the palladium center. nih.govacs.org This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity. Although the benzyl group at the N1 position prevents complications arising from the acidity of an N-H proton—a known issue with unprotected indoles which can form inhibitory anionic species uib.noursinus.edu—the Lewis basicity of the nitrogen atom remains a potential source of catalyst inhibition.

Another potential issue is product inhibition. nih.gov In this scenario, the arylated indole product may bind more strongly to the palladium catalyst than the starting this compound or the incoming nucleophile. This stronger binding sequesters the active catalyst, slowing or halting the catalytic cycle. The likelihood of product inhibition depends on the relative steric and electronic properties of the substrate and product. nih.gov

Recent studies on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles have elucidated several potential mechanisms for inhibition: nih.gov

Complexation of the Metal Center: The nitrogen atom of the indole ring can act as a ligand, coordinating to the palladium and deactivating the catalyst.

High Energy Barrier for Oxidative Addition: While less common for aryl bromides, strong coordination of the heterocycle to the Pd(0) species could raise the energy barrier for the crucial oxidative addition step.

High Energy Barrier for Reductive Elimination: The final product-forming step could be hindered if the product coordinates too strongly to the palladium center.

In some systems, particularly those using strong bases like potassium trimethylsilanolate (TMSOK), the formation of anionic heterocyclic species can be a potent source of inhibition. uib.no Halide salt additives have been shown to mitigate this effect by favoring the formation of active catalyst species over inactive ones. While the N-benzyl group on this compound prevents the formation of such an anion from the starting material, this insight highlights the general sensitivity of indole-based substrates in cross-coupling reactions. uib.no

Table 2: Potential Inhibitory Pathways in Cross-Coupling of Indole Derivatives

| Inhibitory Pathway | Mechanistic Description | Relevance to this compound | Reference |

|---|---|---|---|

| Catalyst Sequestration | The lone pair on the indole nitrogen coordinates to the Pd(0) or Pd(II) center, forming an inactive or less active off-cycle complex. | The Lewis basic nitrogen can still coordinate to palladium, even with the N-benzyl group present. | nih.gov |

| Product Inhibition | The C4-arylated indole product binds more strongly to the palladium catalyst than the reactants, slowing catalyst turnover. | Plausible, depending on the electronic and steric nature of the coupled product. | nih.gov |

| Anionic Heterocycle Inhibition | Deprotonation of an N-H group under basic conditions forms a highly nucleophilic anion that strongly binds to and inhibits the catalyst. | Not applicable to the starting material due to the N-benzyl group, but relevant to the general chemistry of indoles. | uib.no |

Understanding these potential inhibitory mechanisms is crucial for the rational design of reaction conditions to efficiently functionalize the this compound core.

Advanced Functionalization Strategies for 1 Benzyl 4 Bromo 1h Indole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of 1-benzyl-4-bromo-1H-indole serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These methods have become indispensable tools in modern organic synthesis due to their efficiency and broad functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. yonedalabs.comorganic-chemistry.orglibretexts.org This reaction has been widely applied to the functionalization of heterocyclic compounds, including indole (B1671886) derivatives.

Commonly used palladium precursors include palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orgbeilstein-journals.org These are often paired with bulky, electron-rich phosphine (B1218219) ligands that enhance the catalytic activity. Notable examples of such ligands include:

Xantphos: A xanthene-based diphosphine ligand known for its wide bite angle, which can promote reductive elimination. yonedalabs.combeilstein-journals.org

SPhos and XPhos: These are highly effective biaryl monophosphine ligands developed by the Buchwald group, known for their ability to promote the coupling of challenging substrates, including heteroaryl chlorides. nih.govresearchgate.net

The selection of the appropriate catalyst-ligand combination is crucial for achieving high yields and preventing side reactions. For instance, in the coupling of N-substituted 4-bromo-7-azaindoles, a close structural analog to this compound, a combination of Pd(OAc)₂ and Xantphos with a cesium carbonate base in dioxane was found to be highly effective. beilstein-journals.org

Table 1: Catalyst Systems for Suzuki-Miyaura Cross-Coupling

| Palladium Precursor | Ligand | Key Features |

| Palladium Acetate (Pd(OAc)₂) | Xantphos | Effective for coupling N-substituted bromo-azaindoles. beilstein-journals.org |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | SPhos | Known to increase the rate of some cross-coupling reactions. nih.gov |

| Palladium(II) chloride bis(dicyclohexylphenylphosphine) | XPhos | Highly active for sterically hindered and heteroaromatic substrates. |

The Suzuki-Miyaura reaction's versatility extends to the wide range of organoboron reagents that can be employed, allowing for the introduction of various carbon-based fragments onto the this compound scaffold. These reagents are generally stable, readily available, and have low toxicity. organic-chemistry.org The scope includes:

Arylboronic acids and esters: Used to introduce substituted and unsubstituted aryl groups. Studies have shown that both electron-rich and electron-deficient arylboronic acids can be successfully coupled with bromoindoles. scielo.br

Alkylboronic acids and esters: Enable the formation of C(sp²)-C(sp³) bonds, although these couplings can sometimes be more challenging.

Alkenylboronic acids and esters: Provide a route to vinyl-substituted indoles.

Heteroaromatic boronic acids and esters: Allow for the synthesis of biheteroaryl compounds, which are of significant interest in medicinal chemistry. nih.gov

The reaction conditions, particularly the choice of base and solvent, can be optimized to accommodate the specific organoboron reagent being used. nih.gov For example, the coupling of unprotected ortho-bromoanilines with a variety of boronic esters, including benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic derivatives, has been successfully demonstrated. nih.gov

Table 2: Scope of Organoboron Reagents in Suzuki-Miyaura Coupling

| Organoboron Reagent Type | Example | Application |

| Arylboronic acid | Phenylboronic acid | Synthesis of 4-phenyl-1-benzyl-1H-indole. |

| Alkylboronic acid | Methylboronic acid | Introduction of a methyl group at the C4 position. |

| Alkenylboronic acid | Vinylboronic acid | Formation of 4-vinyl-1-benzyl-1H-indole. |

| Heteroaromatic boronic acid | Pyridine-3-boronic acid | Synthesis of 4-(pyridin-3-yl)-1-benzyl-1H-indole. |

While the Suzuki-Miyaura reaction is robust, the coupling of halogenated heterocycles like this compound can present specific challenges. researchgate.net One common issue is catalyst inhibition or deactivation caused by the coordination of the nitrogen atom of the indole ring to the palladium center. researchgate.netnih.gov This can be particularly problematic for unprotected indoles. rsc.org

Another challenge is the potential for side reactions, such as protodeboronation of the organoboron reagent, especially with heteroarylboronic acids. nih.gov Homocoupling of the boronic acid can also occur, leading to undesired byproducts. acs.org

Strategies to overcome these challenges include:

Ligand Design: The use of bulky, electron-rich ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways. researchgate.net

N-Protection: While the benzyl group on the indole nitrogen helps to mitigate some issues, in certain cases, the choice of protecting group can influence reactivity.

Careful Optimization of Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the outcome of the reaction. For instance, using milder bases can sometimes suppress protodeboronation.

Research into the Suzuki-Miyaura coupling of unprotected haloindoles has shown that with the right catalyst system, such as a palladium catalyst supported by SPhos, these challenging substrates can be effectively coupled in aqueous media at mild temperatures. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals and functional materials.

The successful amination of this compound requires careful optimization of the ligand and base. youtube.com The ligand's role is to facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent reductive elimination to form the C-N bond. nih.gov The base is crucial for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center. youtube.com

Ligands: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are highly effective for Buchwald-Hartwig amination. Ligands like Xantphos, as well as the biaryl phosphine ligands developed by Buchwald (e.g., BrettPhos, RuPhos), have demonstrated broad utility. beilstein-journals.orgnih.gov The choice of ligand can be critical, with some ligands showing superior performance for specific classes of amines (e.g., primary vs. secondary). nih.gov

Bases: Strong, non-nucleophilic bases are typically used. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). beilstein-journals.orglibretexts.org The base must be strong enough to deprotonate the amine but should not interfere with the catalyst or other functional groups in the substrates.

In a study on the related N-benzyl-4-bromo-7-azaindole, a system of Pd(OAc)₂ with Xantphos as the ligand and Cs₂CO₃ as the base in dioxane at 100 °C was found to be optimal for the coupling with amides. beilstein-journals.org This highlights the importance of empirical screening to identify the ideal conditions for a given substrate.

Table 3: Optimized Conditions for Buchwald-Hartwig Amination of a 1-Benzyl-4-bromo-azaindole

| Component | Reagent/Condition | Role | Reference |

| Palladium Source | Pd(OAc)₂ | Catalyst Precursor | beilstein-journals.org |

| Ligand | Xantphos | Facilitates catalytic cycle | beilstein-journals.org |

| Base | Cs₂CO₃ | Amine/Amide Deprotonation | beilstein-journals.org |

| Solvent | Dioxane | Reaction Medium | beilstein-journals.org |

| Temperature | 100 °C | Provides activation energy | beilstein-journals.org |

Buchwald-Hartwig Amination (C-N Bond Formation)

Substrate Scope with Amides, Amines, and Amino Acid Esters

Palladium-catalyzed C-N bond formation represents a powerful tool for the introduction of nitrogen-containing substituents at the C-4 position of the indole ring. The substrate scope of these reactions is broad, encompassing amides, amines, and amino acid esters, thereby providing access to a diverse array of functionalized indole derivatives.

In a model study, the coupling of 1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine, a related azaindole, with various amides was investigated. beilstein-journals.org The optimal conditions were identified as Pd(OAc)2 as the catalyst, Xantphos as the ligand, and Cs2CO3 as the base in dioxane at 100 °C. beilstein-journals.org These conditions were found to be effective for a range of amides, including benzamide (B126) and the cyclic secondary amide, 2-pyrrolidinone. beilstein-journals.org

Similarly, the coupling of N-protected 4-bromo-7-azaindoles with amines and amino acid esters has been successfully demonstrated. The combination of Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane proved to be an effective catalytic system for these transformations. beilstein-journals.org This methodology allows for the introduction of various primary and secondary amines, as well as amino acid esters, at the C-4 position.

Table 1: Palladium-Catalyzed C-N Coupling of 1-Benzyl-4-bromo-7-azaindole with Amides. beilstein-journals.org

| Entry | Amide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Benzamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 95 |

| 2 | Phenylsulfonamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Good |

| 3 | 2-Pyrrolidinone | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Good |

C-O Bond Formation Reactions

Palladium-catalyzed C-O bond formation provides a direct route to aryloxy- and alkyloxy-substituted indoles. Similar to C-N coupling, these reactions typically employ a palladium catalyst in combination with a suitable ligand and base. Research on N-substituted 4-bromo-7-azaindoles has shown that phenols can be effectively coupled to the heterocyclic core. beilstein-journals.org The development of these methods for this compound would open avenues for the synthesis of novel indole ethers. The reaction of organolithium reagents with peroxide electrophiles also presents a viable, albeit less common, method for C-O bond formation. unl.edu

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond C-N and C-O bond formation, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds and can be applied to couple this compound with a wide range of alkyl, alkenyl, and aryl zinc reagents. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex. wikipedia.org

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of other methods.

Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with various alkynes would provide access to a range of alkynyl-substituted indoles, which are valuable intermediates in organic synthesis. libretexts.orgresearchgate.net

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) along with another functional group in a single step. These reactions are highly valuable for the synthesis of ketones, amides, and esters directly from aryl halides. For this compound, this would involve the reaction with carbon monoxide and a suitable nucleophile (e.g., an organometallic reagent, amine, or alcohol) in the presence of a palladium catalyst. This approach offers a direct route to C-4 acylated indole derivatives.

Directed C-H Functionalization of the Indole Core

Directing group-assisted C-H functionalization has emerged as a powerful strategy for the regioselective modification of otherwise unreactive C-H bonds. chim.itnih.govnih.gov This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical route to functionalized indoles. chim.itresearchgate.net

Strategies for Diversification at the C-4 Position

The inherent reactivity of the indole ring typically favors functionalization at the C-2 or C-3 positions. chim.itnih.gov To achieve selective functionalization at the less reactive C-4 position, a directing group is often installed on the indole nitrogen or at the C-3 position. chim.itnih.govnih.gov This directing group coordinates to the metal catalyst, bringing it in close proximity to the C-4 C-H bond and facilitating its activation. nih.gov For this compound, the existing benzyl group at the N-1 position can influence the regioselectivity of C-H functionalization, although additional directing groups may be necessary for precise C-4 targeting. nih.gov

Scope of C-H Functionalization (e.g., alkenylation, acylation, amidation, alkylation, borylation, halogenation)

The scope of directed C-H functionalization at the C-4 position of the indole core is extensive, allowing for the introduction of a wide variety of functional groups:

Alkenylation: Palladium-catalyzed alkenylation introduces a double bond at the C-4 position. nih.gov

Acylation: This involves the introduction of an acyl group, leading to the formation of 4-acylindoles. nih.gov

Amidation: Direct amidation of the C-4 C-H bond provides access to 4-aminoindole (B1269813) derivatives. nih.govnih.gov

Alkylation: The introduction of alkyl groups can be achieved through various catalytic systems. nih.gov

Borylation: This reaction installs a boryl group, which can then be further functionalized through subsequent cross-coupling reactions. nih.govbeilstein-journals.org

Halogenation: Direct halogenation of the C-4 position can also be achieved using specific directing groups and reaction conditions. nih.gov

Role of Directing Groups and Transition Metal Catalysts (e.g., Rh, Ir, Pd, Co, Ru)

The selective functionalization of C-H bonds in indoles is a significant challenge due to the presence of multiple reactive sites. nih.gov Transition metal catalysts, in conjunction with directing groups, have emerged as a powerful tool to control regioselectivity. nih.gov These directing groups coordinate to the metal center and position it in proximity to a specific C-H bond, facilitating its activation. nih.gov

Various transition metals, including rhodium (Rh), iridium (Ir), palladium (Pd), cobalt (Co), and ruthenium (Ru), have been successfully employed in the C-H functionalization of indoles. acs.orgrsc.org For instance, rhodium catalysts have been utilized for the C-H activation of indoles at various positions, including C2, C4, and C7. bohrium.com Iridium catalysts, often in the form of [Cp*Ir(III)], are effective for transformations like amination and methylation. diva-portal.org Palladium catalysis is widely used for a range of C-H functionalization reactions, including arylation and alkenylation. nih.govnih.gov More recently, less expensive and more abundant metals like cobalt have gained attention for C-H activation, offering a more sustainable alternative to precious metals. chemistryviews.orgrsc.org Ruthenium catalysts have also proven valuable in the synthesis and modification of indole scaffolds through C-H activation. mdpi.com

The choice of both the transition metal and the directing group is critical in determining the outcome of the reaction, allowing for the selective functionalization of otherwise unreactive positions. chemrxiv.org

Palladium-Catalyzed C-3 Arylation with Aryl Bromides

The C-3 position of the indole nucleus is a common site for functionalization. Palladium-catalyzed direct C-3 arylation of indoles with aryl bromides offers an efficient method for the synthesis of 3-arylindoles, which are important motifs in pharmaceuticals and materials science. organic-chemistry.org

A notable advancement in this area is the development of a ligandless palladium-catalyzed protocol. This method typically employs a palladium salt, such as palladium(II) acetate (Pd(OAc)₂), in combination with a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, in a suitable solvent like toluene. organic-chemistry.orgacs.org This approach is operationally simple and can be performed without the need for an inert atmosphere or dry solvents. organic-chemistry.org The reaction is believed to proceed through an electrophilic palladation at the C-3 position of the indolyl potassium salt. organic-chemistry.org

This methodology has been shown to be effective for a broad range of aryl bromides, including those that are activated, unactivated, and deactivated. organic-chemistry.org However, the success of the reaction can be influenced by the substituents on the indole ring. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed C-3 Arylation of Indoles

| Indole Reactant | Aryl Bromide | Catalyst System | Yield (%) | Reference |

| Indole | Bromobenzene | Pd(OAc)₂ / BnBu₃NCl / K₂CO₃ | 70 | acs.org |

| Indole | 4-Bromoanisole | Pd(OAc)₂ / BnBu₃NCl / K₂CO₃ | 57 | acs.org |

| 2-Methylindole | 4-Bromoanisole | Pd(OAc)₂ / BnBu₃NCl / K₂CO₃ | 62 | amazonaws.com |

| 2-Phenylindole | 4-Bromoanisole | Pd(OAc)₂ / BnBu₃NCl / K₂CO₃ | 74 | amazonaws.com |

| Indole | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / BnBu₃NCl / K₂CO₃ | 80 | amazonaws.com |

| This table presents data for the general reaction and not specifically for this compound, as specific examples for this substrate were not found in the provided search results. |

Palladium-Catalyzed C-3 Cyanation using Acetonitrile (B52724)

The introduction of a cyano group at the C-3 position of indoles is a valuable transformation, as the nitrile functionality can be readily converted into other useful groups. A significant development in this area is the use of acetonitrile as a "green" and readily available cyanide source in a palladium-catalyzed direct C-H functionalization reaction. rsc.orgnih.gov

This ligand-free protocol provides a direct method for C-3 cyanation, avoiding the use of more toxic and hazardous cyanating agents. rsc.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst and an oxidant. The mechanism is proposed to involve the cleavage of the C-CN bond in acetonitrile, facilitated by the transition metal catalyst. rsc.org This method has been shown to produce the desired 3-cyanoindoles in moderate to good yields. rsc.orgnih.gov While direct cyanomethylation of unactivated sp³ C-H bonds using acetonitrile has been achieved, the direct cross-coupling with sp² C-H bonds of indoles represents a significant advancement. scispace.com

Other Functional Group Transformations and Derivatizations

Beyond direct C-H functionalization, other transformations are crucial for expanding the chemical space accessible from this compound.

Reductive Cyclization Approaches for Indole Synthesis

While not a direct functionalization of the pre-formed this compound, reductive cyclization is a powerful strategy for the de novo synthesis of substituted indoles. One such approach involves the palladium-catalyzed reductive cyclization of nitroarenes. nih.gov For instance, the reaction of α-CF₃-β-(2-nitroaryl) enamines with benzaldehydes can produce α,β-diaryl-CF₃-enones bearing a nitro group. Subsequent reduction of the nitro group, often using a system like ammonium formate (B1220265) with a palladium on carbon catalyst (NH₄HCO₂-Pd/C), initiates an intramolecular cyclization to yield 2-CF₃-3-benzylindoles. nih.gov

Another sophisticated method is the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, mediated by carbon monoxide, to form pyrrolo[3,2-g]indoles. nih.gov These methods, characterized by their mild reaction conditions and tolerance for various functional groups, offer significant advantages over traditional indole syntheses. nih.gov

Spectroscopic and Computational Characterization of 1 Benzyl 4 Bromo 1h Indole

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is a cornerstone for the definitive identification and structural confirmation of 1-benzyl-4-bromo-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that can be assigned to the protons of the indole (B1671886) core and the benzyl (B1604629) group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-7 | 7.61 | d | 7.8 |

| H-5 | 7.35 | d | 8.1 |

| H-6 | 7.25-7.19 | m | |

| H-2 | 7.18-7.12 | m | |

| H-3 | 6.97 | d | 2.1 |

| Benzyl-CH₂ | 5.29 | s |

Table created from data in source rsc.org.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-7a | 136.41 |

| C-2 | 128.45 |

| C-6 | 121.98 |

| C-5 | 121.70 |

| C-3 | 119.23 |

| C-3a | 118.96 |

| C-4 | 111.72 |

| C-7 | 111.06 |

Table created from data in source rsc.org. Note: Full assignment of aromatic carbons of the benzyl group is not explicitly provided in the source.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY correlations would be expected between adjacent protons on the indole and benzyl rings, for instance, between H-5 and H-6, and H-6 and H-7. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at 5.29 ppm would show a correlation to the carbon signal at approximately 50.2 ppm, confirming the assignment of the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the benzylic CH₂ protons and carbons of the indole ring (e.g., C-2 and C-7a) would confirm the N-benzylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.net In this compound, NOESY could reveal through-space interactions between the benzylic protons and the protons on the indole ring, such as H-2 and H-7, offering insights into the preferred orientation of the benzyl group relative to the indole core. youtube.comresearchgate.net

NMR titration is a powerful method to study non-covalent interactions and to monitor the progress of a reaction by observing changes in chemical shifts upon the addition of a titrant. rsc.org While specific NMR titration studies on this compound are not detailed in the provided context, this technique could be hypothetically applied to investigate its interactions with other molecules, such as metal catalysts or binding proteins. By monitoring the chemical shift changes of the indole and benzyl protons, one could deduce the binding site and affinity. Furthermore, in synthetic procedures, NMR can be used to track the formation of intermediates leading to the final product.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

HRMS Data for a Related Bromoindole Compound

| Ion | Calculated m/z | Found m/z |

|---|

Table created from data for a similar bromoindole derivative in source rsc.org. This illustrates the accuracy of HRMS.

For this compound (C₁₅H₁₂BrN), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Key functional group absorptions include:

Aromatic C-H Stretching: Aromatic compounds typically show a C-H stretching absorption at approximately 3030 cm⁻¹. libretexts.org

Alkane C-H Stretching: The methylene (B1212753) bridge (-CH2-) of the benzyl group will display C-H stretching absorptions in the range of 2850 to 2960 cm⁻¹. pressbooks.pub

Aromatic C=C Stretching: The indole and benzene (B151609) rings will produce a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region due to complex ring vibrations. libretexts.org

C-N Stretching: The stretching vibration of the C-N bond within the indole ring typically appears in the fingerprint region.

C-Br Stretching: The presence of the bromine atom is indicated by a characteristic C-Br stretching absorption, which is generally found in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹. docbrown.info

The absence of a broad band around 3400 cm⁻¹ confirms the substitution at the nitrogen atom of the indole ring, distinguishing it from N-unsubstituted indoles. pressbooks.pub

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | =C-H Stretch | ~3030 |

| Benzyl Group | -C-H Stretch | 2850 - 2960 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Bromo-Aryl | C-Br Stretch | 500 - 600 |

X-ray Crystallography (SCXRD) for Solid-State Molecular and Crystal Structures

For instance, studies on other substituted indoles and bromo-aromatic compounds reveal key structural features. mdpi.comresearchgate.netresearchgate.net In the solid state, the indole ring is planar. The benzyl group attached to the indole nitrogen will adopt a specific conformation relative to the indole plane to minimize steric hindrance. The bromine atom at the 4-position will lie in the plane of the indole ring. Crystal packing is influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potentially weak C-H···π interactions. The precise determination of the crystal system, space group, and unit cell dimensions would require experimental data. mdpi.com

Table 2: Representative Crystallographic Data for a Related Bromo-Substituted Indole Derivative

| Parameter | Value |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁ mdpi.com |

| a (Å) | 6.2351 mdpi.com |

| b (Å) | 26.0156 mdpi.com |

| c (Å) | 12.4864 mdpi.com |

| β (°) | 93.243 mdpi.com |

| Z | 4 mdpi.com |

Note: Data is for a representative substituted indole and not this compound itself, illustrating typical parameters.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound at an electronic level.

Geometry Optimization and Conformational Analysis

DFT calculations are used to determine the most stable three-dimensional structure (geometry optimization) of a molecule. For this compound, this involves finding the minimum energy conformation by considering the rotation of the benzyl group relative to the indole ring. nih.gov Conformational analysis of related N-benzyl systems suggests that the benzyl group is not perpendicular to the indole ring but adopts a twisted conformation to balance electronic and steric effects. nih.gov Studies on similar fluorinated alkanes show that substituent effects can significantly influence the conformational profile of a molecule, a principle that also applies here. soton.ac.uk

Electronic Structure Analysis (e.g., HOMO/LUMO Energy Levels, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net

For this compound, DFT calculations would likely show that the HOMO is distributed across the electron-rich indole ring system, while the LUMO may have significant contributions from the benzyl group and the C-Br antibonding orbital. The precise energy levels can be calculated using various DFT functionals. rsc.orgnih.gov This analysis helps in understanding the molecule's potential role in electronic applications and its reactivity in chemical transformations. researchgate.netyoutube.com

Table 3: Typical Calculated Frontier Orbital Energies for Substituted Indoles

| Parameter | Description | Typical Energy Range (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 researchgate.netresearchgate.net |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 2.5 to 3.5 researchgate.net |

Note: These are representative values for related aromatic and indole systems and would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts) and Validation against Experimental Data

A significant application of DFT is the prediction of spectroscopic data. mpg.de By performing calculations on the optimized geometry of this compound, it is possible to compute its theoretical IR spectrum. researchgate.netresearchgate.net The calculated vibrational frequencies can then be compared with experimental IR data to validate both the computational model and the experimental structural assignment. researchgate.net Typically, a scaling factor is applied to the calculated frequencies to account for systematic errors in the computational methods and to improve the agreement with experimental values. researchgate.net Similarly, NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing another layer of structural confirmation. researchgate.net

Mechanistic Insights from DFT Calculations

DFT calculations are invaluable for elucidating reaction mechanisms. mdpi.com For a molecule like this compound, DFT can be used to model its behavior in various chemical reactions, such as cross-coupling reactions at the bromine position. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. nih.gov This allows for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility and selectivity. For example, DFT could be used to understand the mechanism of a Suzuki or Heck coupling reaction involving the C-Br bond, helping to optimize reaction conditions. mdpi.com

Elucidation of Transition States and Activation Energies

While specific studies detailing the transition states and activation energies for reactions involving this compound are not extensively documented, computational methods are frequently employed to elucidate reaction mechanisms in similar heterocyclic systems. For instance, DFT calculations at levels like B3LYP/6-311G(d,p) are used to map the potential energy surface of reactions, such as [3+2] cycloadditions. scispace.com In a study on a related compound, 1-benzyl-4-ethynyl-1H- researchgate.netrsc.orgresearchgate.nettriazole, the activation energies for different reaction pathways were calculated to determine the kinetic and thermodynamic favorability of product formation. scispace.com For example, the formation of certain regioisomers was found to be exothermic, while others were endothermic, with calculated energy barriers dictating the reaction's course. scispace.com Such computational approaches allow for the identification of transition state structures, which are critical in understanding the stereochemical and regiochemical outcomes of a reaction.

Quantification of Steric and Electronic Effects on Reactivity (e.g., van der Waals radii)

The reactivity of this compound is significantly influenced by steric and electronic factors arising from its substituents. The benzyl group at the N1 position and the bromine atom at the C4 position create a unique electronic and steric environment. Computational studies on substituted indoles have shown that electron-donating or electron-withdrawing groups have a profound effect on the molecule's reactivity. rsc.org For instance, in a study of substituted ethenyl indoles, it was observed that electron-donating substituents increased the HOMO-LUMO energy gap, which in turn affected their antioxidant properties. rsc.org

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving complex molecules like this compound. DFT-based reactivity indices, such as Fukui functions and dual descriptors, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

In a study on the [3+2] cycloaddition of a substituted triazole, analysis of the Parr functions, which are derived from the spin density distribution, successfully predicted the meta regioselectivity observed experimentally. scispace.com For this compound, similar calculations could predict the outcome of various reactions, such as electrophilic substitution. The indole C3 position is typically the most nucleophilic and prone to electrophilic attack; however, the presence of the C4-bromo substituent and the N1-benzyl group can modulate this reactivity. smolecule.com Catalyst-dependent cyclization reactions of indole derivatives have also been studied computationally, revealing that the choice of catalyst can control the regioselectivity, leading to the formation of different-sized rings. nih.gov

Computational Confirmation of Cyclization Processes

Computational studies are crucial for confirming the mechanisms of cyclization reactions leading to the formation of indole rings and their polycyclic derivatives. DFT calculations can model the entire reaction pathway, including intermediates and transition states, providing a detailed mechanistic picture that complements experimental findings. For example, in the synthesis of polycyclic indolines, DFT studies have elucidated the role of different catalysts, such as Rh₂(esp)₂ and InCl₃, in controlling the reaction mechanism and selectivity. nih.gov These studies have detailed the step-wise nature of the cyclization, including the formation of key intermediates and the rate-determining steps. nih.gov While a specific computational study on the cyclization process to form this compound is not available, the methodologies used in analogous systems are directly applicable. For instance, the synthesis of 4-halo-1H-indoles from 2-alkynyl-3-haloanilides involves a base-mediated cyclization, the mechanism of which could be thoroughly investigated using DFT. rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties and optical phenomena of molecules like this compound. researchgate.netresearchgate.net This computational technique allows for the calculation of electronic absorption spectra, which can be compared with experimental UV-Vis data to validate the theoretical model.

Studies on various indole derivatives have demonstrated the utility of TD-DFT in understanding their photophysical behavior. researchgate.netrsc.org For instance, in a study of ethenyl indoles, TD-DFT calculations showed that the HOMO-LUMO energy gap and the wavelength of maximum absorption (λmax) are sensitive to the nature of substituents on the phenyl ring. researchgate.net Electron-donating groups were found to increase the HOMO-LUMO energy gap, while both electron-donating and electron-withdrawing groups led to a decrease in the optical band gap compared to the unsubstituted compound. researchgate.net

Table 1: Calculated Excited State Properties for Substituted Ethenyl Indoles (Analogous Systems)

| Substituent on Phenyl Ring | HOMO-LUMO Gap (eV) | λmax (nm) | Optical Band Gap (eV) |

|---|---|---|---|

| -H | 4.21 | 315 | 3.94 |

| -Cl | 4.18 | 321 | 3.86 |

| -NO₂ | 3.73 | 378 | 3.28 |

| -OCH₃ | 4.28 | 325 | 3.81 |

| -OH | 4.25 | 322 | 3.85 |

| -NH₂ | 4.33 | 330 | 3.76 |

Data adapted from a TD-DFT study on substituted ethenyl indoles. This data is for analogous compounds and not for this compound. researchgate.net

These calculations provide insights into the nature of electronic transitions, such as π→π* or intramolecular charge transfer (ICT), which are responsible for the observed optical properties. researchgate.net For this compound, TD-DFT could be used to predict its absorption spectrum and understand how the interplay of the benzyl and bromo substituents influences its electronic transitions and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). smolecule.com

Applications of 1 Benzyl 4 Bromo 1h Indole As a Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The 1-Benzyl-4-bromo-1H-indole core is readily elaborated into more complex fused heterocyclic systems. A common and pivotal step in many of these syntheses is the initial oxidation of the indole (B1671886) to its corresponding dicarbonyl derivative, this compound-2,3-dione (also known as 1-Benzyl-4-bromo-isatin). This intermediate, possessing two adjacent electrophilic carbonyl carbons, is primed for condensation reactions with various binucleophiles to generate a wide array of fused heterocycles.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of biological activities. The synthesis of quinoxaline (B1680401) derivatives fused to the indole scaffold, specifically indolo[2,3-b]quinoxalines, can be effectively achieved starting from this compound.

The key synthetic strategy involves a condensation reaction between an isatin (B1672199) derivative and an ortho-phenylenediamine. researchgate.net In this context, this compound is first oxidized to this compound-2,3-dione. This isatin derivative is then reacted with a substituted ortho-phenylenediamine. The reaction proceeds via acid catalysis, typically in a solvent like boiling acetic acid, leading to the formation of the tetracyclic indolo[2,3-b]quinoxaline system. mdpi.com

A study details the synthesis of related bromo-substituted indolo[2,3-b]quinoxalines, highlighting the robustness of this method. jbpr.in The reaction involves preparing the substituted indole-2,3-dione and subsequently condensing it to yield the final quinoxaline product. jbpr.in For instance, the synthesis of a bromo-substituted 1-(4-methyl benzyl)-1H-indolo(2,3-b)quinoxaline was achieved with a high yield, demonstrating the efficiency of this synthetic pathway. jbpr.in

Table 1: Synthesis of a Representative Bromo-indolo[2,3-b]quinoxaline Derivative

| Compound Name | Molecular Formula | Yield | Melting Point (°C) |

|---|

Data derived from a study on a closely related bromo-substituted N-benzyl indole derivative. jbpr.in

The isatin intermediate derived from this compound is also a valuable precursor for synthesizing spiro-heterocycles, including imidazolidine (B613845) and thioxoimidazolidine derivatives. These scaffolds are of interest due to their presence in various biologically active molecules.

The formation of a thioxoimidazolidine core often begins with the synthesis of a thiosemicarbazone. For this, the indole C3-position is first functionalized to an aldehyde, forming a derivative like 1-benzyl-indole-3-carbaldehyde. This aldehyde is then condensed with thiosemicarbazide (B42300). rsc.org This reaction generates a 1-benzyl-indole-based thiosemicarbazone, which is a direct precursor that can be cyclized to form various heterocyclic systems, including thioxoimidazolidines. Thiosemicarbazones themselves are a significant class of compounds, known for their ability to chelate metal ions and exhibit a range of pharmacological activities. rsc.org

While direct synthesis of imidazolidines from this compound is less commonly detailed, general methods involve the multi-component reaction of an aldehyde, a diamine, and other reagents. The isatin derivative, with its C3-carbonyl group, can act as the ketone component in reactions designed to produce spiro-imidazolidinone structures.

The versatility of the this compound scaffold extends to the synthesis of more complex and lesser-common heterocyclic systems. For instance, the synthesis of bromo-functionalized researchgate.netmdpi.comrasayanjournal.co.intriazino[5,6-b]indoles, which are structurally analogous to indolo-fused triazoloquinoxalines, has been reported. researchgate.net This synthesis begins with bromo-substituted isatins, which are reacted with thiocarbohydrazide. This reaction leads to the formation of a triazino-indole thiol, demonstrating a pathway to fuse a triazine ring to the indole core. researchgate.net

Furthermore, the construction of triazole-containing systems can be achieved via modern synthetic techniques like the copper-catalyzed Huisgen [3+2] cycloaddition, commonly known as "click chemistry". nih.gov In a representative synthesis, an N-alkynylated indole can be reacted with various aromatic azides to produce 1,2,3-triazole derivatives in high yields. nih.gov Adapting this methodology, the this compound could be functionalized with an azide (B81097) or alkyne group, allowing it to be "clicked" with a suitable reaction partner to build triazole-fused systems.